3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring an azetidine ring fused with an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Benzoyl Group: The 3,4-dimethylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an appropriate precursor, often through a condensation reaction involving an amino acid derivative and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its azetidine ring is a common motif in many bioactive molecules, and the oxazolidine-2,4-dione moiety can interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its unique structural features can impart desirable properties such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxazolidine-2,4-dione moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzoylazetidin-3-yl)oxazolidine-2,4-dione: Similar structure but lacks the methyl groups on the benzoyl ring.
3-(1-(4-Methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione: Contains a single methyl group on the benzoyl ring.
3-(1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Features a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The presence of the 3,4-dimethylbenzoyl group in 3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione imparts unique steric and electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
3-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-3-4-11(5-10(9)2)14(19)16-6-12(7-16)17-13(18)8-21-15(17)20/h3-5,12H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLXZBUHQMCXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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